

Spectroscopic Profile of 4-Methylhexan-1-amine: A Technical Guide

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Compound of Interest

Compound Name: 4-Methylhexan-1-amine

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Methylhexan-1-amine**, a primary amine with applications in chemical synthesis and pharmaceutical development. Due to the limited availability of published experimental spectra for this specific compound, this guide utilizes predicted data from established spectroscopic principles and computational models, alongside general experimental protocols.

Molecular Structure and Properties

IUPAC Name: **4-Methylhexan-1-amine** Molecular Formula: $C_7H_{17}N$ Molecular Weight: 115.22 g/mol [\[1\]](#) Structure:

Spectroscopic Data

The following sections present the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-Methylhexan-1-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted 1H and ^{13}C NMR data are presented below.

Table 1: Predicted 1H NMR Data for **4-Methylhexan-1-amine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.70	Triplet	2H	-CH ₂ -NH ₂ (a)
~1.45	Multiplet	2H	-CH ₂ -CH ₂ -NH ₂ (b)
~1.15 - 1.30	Multiplet	3H	-CH(CH ₃)-CH ₂ - (d, e)
~1.10	Multiplet	2H	-CH ₂ -CH(CH ₃)- (c)
~0.88	Triplet	3H	-CH ₂ -CH ₃ (g)
~0.86	Doublet	3H	-CH(CH ₃) (f)
~1.5 (broad)	Singlet	2H	-NH ₂

Structure with proton assignments:

Table 2: Predicted ¹³C NMR Data for **4-Methylhexan-1-amine**

Chemical Shift (δ) ppm	Assignment
~42.5	-CH ₂ -NH ₂ (a)
~39.5	-CH(CH ₃) (d)
~33.0	-CH ₂ -CH ₂ -NH ₂ (b)
~30.0	-CH ₂ -CH(CH ₃) (c)
~29.0	-CH ₂ -CH ₃ (e)
~20.0	-CH(CH ₃) (f)
~11.5	-CH ₂ -CH ₃ (g)

Structure with carbon assignments: CCCCC(C)CN f(CH₃) | g(CH₃)-CH₂-CH-CH₂-CH₂-CH₂-NH₂(a) (e) (d) (c) (b)

Caption: Workflow for the spectroscopic analysis and structure confirmation of **4-Methylhexan-1-amine**.

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References

- 1. 4-Methylhexan-1-amine | C₇H₁₇N | CID 21254367 - PubChem [pubchem.ncbi.nlm.nih.gov]
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